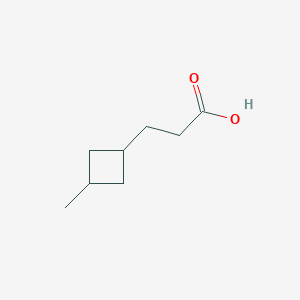

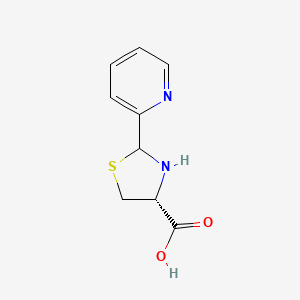

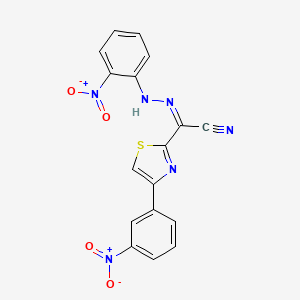

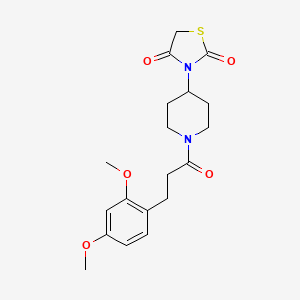

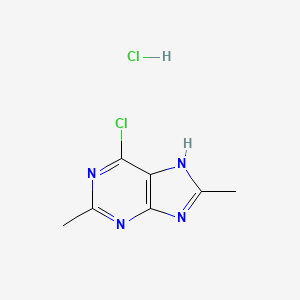

![molecular formula C18H13N3OS B2407981 N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide CAS No. 313275-17-1](/img/structure/B2407981.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .

Molecular Structure Analysis

Benzimidazole derivatives are essentially planar, and the imidazole ring makes a dihedral angle with the attached benzene ring . The crystal packing features π-π stacking interactions involving the imidazole ring, fused benzene ring, and attached benzene ring system .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives can vary widely depending on their substituents. They are known to exhibit potent antibacterial effects .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. For example, 1H-Benzimidazol-2-yl(phenyl)methanol has a molecular formula of C14H12N2O, an average mass of 224.258 Da, and a Monoisotopic mass of 224.094955 Da .Scientific Research Applications

DNA Binding and Fluorescent Staining

Benzimidazole derivatives, such as Hoechst 33258, are well-documented for their strong affinity towards the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This property is exploited in fluorescent DNA staining for cell biology, aiding in chromosome and nuclear staining, and flow cytometry. The ability of these compounds to penetrate cells readily makes them invaluable in plant cell biology for analyzing nuclear DNA content values and studying plant chromosomes (Issar & Kakkar, 2013).

Therapeutic Agent Development

Benzimidazole derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. Compounds like UBTs and TBTs, related to the thiophene and benzimidazole families, show promise as therapeutic agents due to their antifungal, antirheumatic, and herbicidal properties. The structural flexibility of these compounds allows for the development of targeted therapies with potential applications in treating diseases like rheumatoid arthritis and systemic lupus erythematosus, as well as in agricultural fungicides and herbicides (Rosales-Hernández et al., 2022).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems, similar to the core structure of N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide, is valuable for creating novel optoelectronic materials. Such compounds find applications in luminescent small molecules and chelate compounds, contributing to advancements in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This highlights the role of these derivatives in fabricating materials for next-generation electronic devices (Lipunova et al., 2018).

Antitumor Activity

Imidazole derivatives, closely related to benzimidazole compounds, are reviewed for their antitumor activities. These structures serve as a foundation for developing new antitumor drugs, exploring their molecular basis for DNA sequence recognition, and binding. The research into these compounds contributes to the synthesis of drugs with varied biological properties, offering potential therapeutic benefits in oncology (Iradyan et al., 2009).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives are explored for their role in supramolecular chemistry, leveraging their self-assembly behavior for applications in nanotechnology, polymer processing, and biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding highlights the versatility of these compounds in designing complex molecular architectures (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is a highly soluble compound, which suggests that it may have good bioavailability .

Result of Action

Imidazole derivatives have been shown to inhibit the growth of the hct116 (human colorectal) cell line to a better extent as compared to 5-fluorouracil, a standard drug .

Future Directions

Properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-18(16-10-5-11-23-16)21-13-7-2-1-6-12(13)17-19-14-8-3-4-9-15(14)20-17/h1-11H,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEFNNRCSCNMIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)

![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)

![1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one](/img/structure/B2407917.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/no-structure.png)

![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2407921.png)